molecular formula C7H11NO2 B1292780 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1010836-56-2

4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1292780
CAS No.: 1010836-56-2
M. Wt: 141.17 g/mol
InChI Key: AZJLUZLWQDMMOG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C7H11NO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.

Mechanism of Action

Pharmacokinetics

suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile . For instance, it is relatively stable at room temperature but may decompose when exposed to high temperatures, sunlight, or oxygen . Its storage temperature is recommended to be between 2-8°C in a sealed, dry environment .

Biochemical Analysis

Biochemical Properties

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile plays a significant role in biochemical reactions, particularly in the identification and optimization of pteridinone Toll-like receptor 7 agonists . This compound interacts with various enzymes and proteins, including those involved in nucleophilic aromatic substitution reactions. It has been used in the preparation of RORγ inverse agonists for the treatment of psoriasis. The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to act as a starting material for compounds that serve as CB2 cannabinoid receptor agonists . These interactions can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s mechanism of action involves binding to specific sites on enzymes or receptors, leading to changes in their activity and subsequent alterations in gene expression . This molecular mechanism is essential for its role in biochemical reactions and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may decompose when exposed to high temperatures, sunlight, or oxygen. Long-term studies have shown that its stability and degradation can impact its effectiveness in biochemical assays and therapeutic applications. Understanding these temporal effects is crucial for optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy and safety are dose-dependent. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and safety. Understanding these pathways is critical for developing effective therapeutic strategies and optimizing its use in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can affect its activity and function, making it essential to study these processes for effective therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of tetrahydropyran derivatives with suitable reagents. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled reduction . The reaction mixture is then quenched with water and the product is isolated through extraction and purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-(hydroxymethyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJLUZLWQDMMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-cyanotetrahydro-2H-pyran-4-carboxylate (2.93 g, 17.3 mmol) was dissolved in tetrahydrofuran (50 mL), methanol (10 mL) and water (5.0 mL). To this, sodium borohydride (1.31 g, 34.6 mmol) was added and the mixture was stirred at room temperature for 30 minutes. The reaction was stopped by addition of water to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate) to give 4-cyanotetrahydro-2H-pyran-4-ylmethanol (1.59 g, yield: 92%).
Quantity
2.93 g
Type
reactant
Reaction Step One
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50 mL
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solvent
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10 mL
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reactant
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Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.31 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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